tert-Butyl (5-bromo-1-cyano-2,3-dihydro-1H-inden-1-yl)carbamate tert-Butyl (5-bromo-1-cyano-2,3-dihydro-1H-inden-1-yl)carbamate
Brand Name: Vulcanchem
CAS No.: 2007219-82-9
VCID: VC4923027
InChI: InChI=1S/C15H17BrN2O2/c1-14(2,3)20-13(19)18-15(9-17)7-6-10-8-11(16)4-5-12(10)15/h4-5,8H,6-7H2,1-3H3,(H,18,19)
SMILES: CC(C)(C)OC(=O)NC1(CCC2=C1C=CC(=C2)Br)C#N
Molecular Formula: C15H17BrN2O2
Molecular Weight: 337.217

tert-Butyl (5-bromo-1-cyano-2,3-dihydro-1H-inden-1-yl)carbamate

CAS No.: 2007219-82-9

Cat. No.: VC4923027

Molecular Formula: C15H17BrN2O2

Molecular Weight: 337.217

* For research use only. Not for human or veterinary use.

tert-Butyl (5-bromo-1-cyano-2,3-dihydro-1H-inden-1-yl)carbamate - 2007219-82-9

Specification

CAS No. 2007219-82-9
Molecular Formula C15H17BrN2O2
Molecular Weight 337.217
IUPAC Name tert-butyl N-(5-bromo-1-cyano-2,3-dihydroinden-1-yl)carbamate
Standard InChI InChI=1S/C15H17BrN2O2/c1-14(2,3)20-13(19)18-15(9-17)7-6-10-8-11(16)4-5-12(10)15/h4-5,8H,6-7H2,1-3H3,(H,18,19)
Standard InChI Key REODLWUDPCQBDA-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1(CCC2=C1C=CC(=C2)Br)C#N

Introduction

Potential Applications

Compounds with similar structures are often explored for their biological activities, including:

  • Pharmaceutical applications: Carbamate derivatives are frequently investigated as enzyme inhibitors, particularly targeting acetylcholinesterase or other hydrolases.

  • Material science: Such compounds may serve as intermediates in the synthesis of more complex materials or functionalized molecules.

  • Agrochemicals: Carbamates are sometimes used in pesticides or herbicides due to their bioactivity.

Synthesis

The synthesis of such compounds typically involves:

  • Functionalization of the indene core through halogenation (e.g., bromination).

  • Introduction of the cyano group via nucleophilic substitution or other cyanation reactions.

  • Protection of reactive amines with tert-butyl carbamate (Boc protection).

Analytical Characterization

To confirm its structure and purity, the following techniques would typically be employed:

  • NMR Spectroscopy (¹H and ¹³C): To identify specific hydrogen and carbon environments in the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared Spectroscopy (IR): To identify functional groups such as nitriles and carbamates.

  • X-ray Crystallography: For detailed structural elucidation if crystalline samples are available.

Biological Relevance

While no specific studies were found for this compound, related carbamate derivatives with brominated or nitrile functionalities have been reported to exhibit:

  • Antimicrobial activity

  • Anticancer potential

  • Enzyme inhibition properties

If you have access to additional resources or specific databases, further exploration into patents, chemical repositories, or specialized journals may yield more detailed insights into this compound's properties and uses. Let me know if you'd like guidance on how to proceed with such research!

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